1-((3-Chloro-4-fluorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine
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Overview
Description
1-((3-Chloro-4-fluorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine is a complex organic compound characterized by the presence of both chloro and fluoro substituents on a phenyl ring, as well as sulfonyl groups attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Chloro-4-fluorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted phenylsulfonyl chloride and react it with a pyrrolidine derivative under controlled conditions. The reaction often requires the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-((3-Chloro-4-fluorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized to sulfonic acids under strong oxidative conditions.
Reduction: The compound can be reduced to remove the sulfonyl groups, yielding simpler derivatives.
Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce simpler pyrrolidine derivatives.
Scientific Research Applications
1-((3-Chloro-4-fluorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-((3-Chloro-4-fluorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The chloro and fluoro substituents may enhance binding affinity and specificity through hydrophobic interactions and halogen bonding.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-((3-Chloro-4-fluorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine is unique due to the presence of both sulfonyl groups and halogen substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(benzenesulfonylmethyl)-1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO4S2/c18-16-11-15(8-9-17(16)19)26(23,24)20-10-4-5-13(20)12-25(21,22)14-6-2-1-3-7-14/h1-3,6-9,11,13H,4-5,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRHNAMXLZYDJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl)CS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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